molecular formula C11H16N2OS B6141264 3-(4-Ethoxyphenyl)-1,1-dimethylthiourea CAS No. 5304-13-2

3-(4-Ethoxyphenyl)-1,1-dimethylthiourea

Cat. No.: B6141264
CAS No.: 5304-13-2
M. Wt: 224.32 g/mol
InChI Key: BUWULXOJLGNTGU-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-1,1-dimethylthiourea is a chemical compound with the molecular formula C11H16N2OS and a molecular weight of 224.32 g/mol . It is characterized by a CAS Number 5304-13-2 and features a thiourea backbone substituted with a 4-ethoxyphenyl group and two methyl groups . Its SMILES code is S=C(NC1=CC=C(OCC)C=C1)N(C)C, and it has a calculated topological polar surface area of approximately 56.6 Ų . The compound has a measured density of 1.152 g/cm³ . As a thiourea derivative, this compound belongs to a class of molecules known for their versatile applications in scientific research and chemical synthesis. Thiourea derivatives are frequently explored in medicinal chemistry as key building blocks for the development of novel pharmacologically active molecules . They serve as valuable precursors or intermediates in organic synthesis, particularly in the construction of heterocyclic compounds like thiazoles and pyrimidines, which are privileged structures in drug discovery . Researchers utilize such compounds to develop new molecular entities with potential biological activities. This product is intended for research purposes as a chemical intermediate or reference standard in laboratory investigations. Safety Note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1,1-dimethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-4-14-10-7-5-9(6-8-10)12-11(15)13(2)3/h5-8H,4H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWULXOJLGNTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354393
Record name 3-(4-ethoxyphenyl)-1,1-dimethylthiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801334
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5304-13-2
Record name NSC157326
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157326
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-ethoxyphenyl)-1,1-dimethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 4 Ethoxyphenyl 1,1 Dimethylthiourea

Established Synthetic Pathways for Thiourea (B124793) Derivatives Relevant to 3-(4-Ethoxyphenyl)-1,1-dimethylthiourea

The synthesis of N,N'-substituted thioureas is typically achieved through several reliable methods. For a trisubstituted thiourea like this compound, the most common pathway involves the reaction of an appropriate isothiocyanate with a secondary amine or, alternatively, the reaction of a primary amine with a dialkylthiocarbamoyl chloride.

Specifically for this compound, the synthesis would most practically proceed via one of two primary routes:

Reaction of 4-ethoxyphenyl isothiocyanate with dimethylamine: This is a widely used method where the electrophilic carbon of the isothiocyanate group readily reacts with the nucleophilic dimethylamine. The reaction is typically carried out in an organic solvent like acetone, dichloromethane, or ethanol (B145695) at room temperature or with gentle heating. dergipark.org.trmdpi.com

Reaction of 4-ethoxyaniline with dimethylthiocarbamoyl chloride: In this approach, the nucleophilic primary amine (4-ethoxyaniline) attacks the electrophilic carbonyl-like carbon of the thiocarbamoyl chloride, displacing the chloride ion. This reaction is often performed in the presence of a base to neutralize the HCl generated.

Another general method for thiourea synthesis involves the reaction of thiocyanates, such as ammonium (B1175870) thiocyanate (B1210189), with amines, often in the presence of an acid or via an acylisothiocyanate intermediate. researchgate.net A one-step method using Lawesson's reagent to convert ureas to thioureas via a sulfuration reaction has also been reported, which could be applied if the corresponding urea (B33335) precursor is available. bibliotekanauki.pl

Optimization of Reaction Parameters and Yield Enhancement

The efficiency and yield of thiourea synthesis are highly dependent on reaction conditions. Optimization of parameters such as temperature, reaction time, solvent, and the molar ratio of reactants is crucial for maximizing product formation and purity.

Studies on the synthesis of N-alkyl and N,N-dialkyl thioureas have systematically investigated these parameters. researchgate.net For instance, the reaction of a thiocyanate with an alkylamine was optimized by varying reaction time and temperature, demonstrating that specific conditions lead to higher yields and purity. researchgate.net

Table 1: Example of Reaction Parameter Optimization for Thiourea Synthesis

Parameter Variation Observation Optimal Condition
Temperature 25°C, 50°C, 75°C Yield increases with temperature up to a point, beyond which side products may form. bibliotekanauki.pl 75°C bibliotekanauki.pl
Time 1h, 2h, 3.5h, 5h Longer reaction times generally lead to higher conversion until the reaction reaches completion. bibliotekanauki.pl 3.5h bibliotekanauki.pl
Molar Ratio 1:1, 1:1.2, 1.2:1 An excess of the amine or isothiocyanate can drive the reaction to completion but may complicate purification. Stoichiometric or slight excess

| Catalyst | None, Phase-Transfer | The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can significantly improve yields in heterogeneous reactions, such as those involving acyl isothiocyanates. nih.gov | TBAB for specific routes nih.gov |

This table is illustrative, based on general findings for thiourea synthesis.

Furthermore, the use of microwave irradiation has been shown to enhance reaction rates, often leading to higher yields in shorter timeframes and sometimes under solvent-free conditions, which represents a green chemistry approach. analis.com.mynih.gov

Mechanistic Investigations of Thiourea Synthesis (General and Specific Considerations)

The formation of thioureas generally proceeds through a nucleophilic addition or substitution mechanism. In the common synthesis from an isothiocyanate and an amine, the reaction mechanism is a straightforward nucleophilic attack. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the N=C=S group in the isothiocyanate. This is followed by a proton transfer to the nitrogen of the former isothiocyanate, resulting in the final thiourea product.

More complex mechanisms are involved when catalysts are used. In anion-binding catalysis, for instance, a thiourea-based catalyst can form hydrogen bonds with an anion (like chloride), activating the substrate and guiding the stereochemical outcome of the reaction. acs.orgacs.org Mechanistic studies have proposed that the formation of a supramolecular complex between the catalyst, anion, and substrate is the catalytically relevant species. acs.orgacs.org While often studied in the context of asymmetric synthesis, these principles highlight the role of noncovalent interactions in facilitating reactions involving thiourea moieties.

DFT (Density Functional Theory) calculations have also been employed to study the reaction mechanisms, for example, in the cyclization of N,N'-diphenylthioureas to form 2-(N-arylamino)benzothiazoles. researchgate.net Such computational studies provide insight into the electronic factors that favor certain reaction pathways over others, such as the influence of electron-donating or electron-withdrawing groups on the aryl rings of the thiourea. researchgate.net

Exploration of Novel Synthetic Routes and Advanced Methodologies

Beyond classical solution-phase synthesis, modern methodologies are being explored to improve the efficiency, environmental impact, and scope of thiourea synthesis.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis. For thioureas, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. A highly efficient method for synthesizing 1,4-phenylenedithioureas under solvent- and catalyst-free conditions promoted by microwave irradiation has been reported, showcasing the potential of this technology. analis.com.my

On-DNA Synthesis: For applications in the construction of DNA-Encoded Chemical Libraries (DELs), reactions must be compatible with the DNA scaffold. Protocols for the on-DNA synthesis of thioureas have been developed and optimized. researchgate.netscispace.com These methods involve the reaction of DNA-linked amines with isothiocyanates, with careful optimization of pH, substrate equivalents, and incubation time to ensure high conversion while maintaining DNA integrity. researchgate.net

Phase-Transfer Catalysis: In heterogeneous reaction systems, phase-transfer catalysts (PTCs) can significantly enhance reaction rates and yields. The use of TBAB in the synthesis of N-acyl thiourea derivatives improved the yield from 41% to 76% by facilitating the reaction between the isothiocyanate and the amine. nih.gov

Strategies for Structural Modification and Analog Synthesis

Structural modification of the this compound scaffold is a key strategy for tuning its physicochemical and biological properties. This involves the rational design and synthesis of analogues with varied substituents.

Design Principles for Derivatives Based on the Thiourea Scaffold

The design of new thiourea derivatives is often guided by the goal of modulating their function, which can include roles as enzyme inhibitors, antimicrobial agents, or corrosion inhibitors. nih.govnih.govresearchgate.net Key design principles involve:

Electronic Modulation: Introducing electron-donating groups (EDG) or electron-withdrawing groups (EWG) onto the aromatic ring (the 4-ethoxyphenyl group). For example, replacing the ethoxy group (-OEt) with a nitro group (-NO2) or a trifluoromethyl group (-CF3) would significantly alter the electronic properties of the molecule. The position of substituents on the aromatic ring is also critical, as it influences electronic distribution and steric effects. researchgate.net

Steric Hindrance: Modifying the size of the substituents can impact how the molecule interacts with its biological target or surface. Changing the N,N-dimethyl groups to larger N,N-diethyl or bulkier groups would increase steric bulk around the thiourea core. researchgate.net

Scaffold Hopping: Replacing the phenyl ring with other aromatic or heterocyclic systems (e.g., thiophene, pyridine, benzothiazole) is a common strategy to explore new chemical space and introduce different structural features. nih.govnih.gov

Bioisosteric Replacement: The thiourea group itself can be considered a bioisostere of the urea group, as the replacement of the carbonyl oxygen with sulfur alters properties like hydrogen bonding capability, lipophilicity, and metabolic stability. analis.com.mynih.gov

Synthesis and Characterization of Novel Thiourea Analogues

The synthesis of novel analogues of this compound would follow the established pathways described in section 2.1. For instance, to synthesize an analogue with a different substituent on the phenyl ring, one would start with the corresponding substituted aniline.

The characterization of these new compounds is essential to confirm their structure and purity. A combination of spectroscopic methods is typically employed: dergipark.org.trresearchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy is used to identify the different types of protons in the molecule, such as those on the aromatic ring and the alkyl groups. 13C NMR provides information about the carbon skeleton, with the C=S carbon showing a characteristic downfield shift (typically ~180 ppm). mdpi.com

Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups. Thioureas show characteristic absorption bands for N-H stretching (if present), C-H stretching, aromatic C=C bonds, and the C=S stretching vibration (typically in the 1200-1300 cm-1 region). dergipark.org.trmdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. nih.govmdpi.com

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netmdpi.com

Table 2: Illustrative Spectroscopic Data for a Hypothetical Series of 3-(4-Substituted-phenyl)-1,1-dimethylthiourea Analogues

Substituent (R) 1H NMR (Aromatic-H, δ ppm) 13C NMR (C=S, δ ppm) IR (C=S, cm-1)
-OCH2CH3 (Ethoxy) ~6.9 (d), ~7.2 (d) ~180.5 ~1240
-OCH3 (Methoxy) ~6.9 (d), ~7.2 (d) ~180.4 ~1245
-Cl (Chloro) ~7.3 (d), ~7.4 (d) ~181.2 ~1230

This table presents expected trends in spectroscopic data based on general chemical principles and published data for similar compounds. mdpi.com

Molecular Structure, Conformational Analysis, and Supramolecular Architecture of 3 4 Ethoxyphenyl 1,1 Dimethylthiourea

Advanced Spectroscopic Investigations for Structural Elucidation

Spectroscopic analysis is fundamental to elucidating the structure of 3-(4-ethoxyphenyl)-1,1-dimethylthiourea. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and Raman), and mass spectrometry offer complementary information about the connectivity, functional groups, and molecular mass of the compound.

High-Resolution NMR Spectroscopy: Analysis of Chemical Environments and Coupling Patterns

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, the dimethylamino protons, and the N-H proton.

Aromatic Protons: The protons on the 4-ethoxyphenyl ring typically appear as two doublets in the aromatic region (around δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

Ethoxy Group: The ethoxy group will present as a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃), with typical chemical shifts around δ 4.0 ppm and δ 1.4 ppm, respectively. carlroth.com

Dimethylamino Group: The six protons of the two methyl groups attached to the nitrogen atom are expected to appear as a singlet in the upfield region, likely around δ 3.0-3.3 ppm. In related dimethylurea compounds, these protons show a single resonance due to free rotation around the C-N bond. rsc.org

N-H Proton: The signal for the secondary amine proton (N-H) is anticipated to be a broad singlet, with its chemical shift being sensitive to solvent and concentration, typically appearing in the range of δ 8.0-9.5 ppm. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments in the molecule.

Thione Carbonyl (C=S): The most downfield signal is expected to be the thione carbon, typically appearing around δ 180-185 ppm.

Aromatic Carbons: The 4-ethoxyphenyl group will show four distinct signals for the aromatic carbons. The carbon atom attached to the oxygen (C-O) will be the most downfield among the aromatic signals (around δ 155-160 ppm), while the carbon attached to the nitrogen (C-N) will also be significantly deshielded. The other two aromatic carbons will appear at chemical shifts typical for substituted benzene rings (around δ 115-130 ppm). youtube.comresearchgate.net

Ethoxy Group Carbons: The methylene carbon (-O-CH₂) of the ethoxy group is expected around δ 63-65 ppm, and the terminal methyl carbon (-CH₃) will be found further upfield, around δ 14-16 ppm.

Dimethylamino Carbons: The carbons of the N,N-dimethyl groups are expected to resonate around δ 35-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Based on Analogous Compounds

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethoxy-O-C H₂-CH₃~4.0 (quartet)~64
-O-CH₂-C H₃~1.4 (triplet)~15
PhenylAr-H (ortho to -NH)~7.3 (doublet)~122
Ar-H (ortho to -OEt)~6.9 (doublet)~115
Ar-C -NH-~132
Ar-C -OEt-~157
Dimethylamino-N(CH₃)₂~3.1 (singlet)~38
Thioamide-NH -~8.8 (singlet)-
Thione>C =S-~182

Note: These are predicted values based on data from similar structures and are subject to variation based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman): Assignment of Characteristic Modes and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by detecting their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to display several key absorption bands.

N-H Stretching: A prominent band in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine in the thiourea (B124793) moiety. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and dimethylamino groups will appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region.

Thiourea Bands: The thiourea group gives rise to several characteristic bands. The "thiourea I" band (mainly C-N stretching and N-H bending) is expected around 1500-1550 cm⁻¹. The "thiourea II" band (N-H bending and C-N stretching) appears around 1250-1350 cm⁻¹. The "thiourea III" band, which has a significant contribution from C=S stretching, is typically found in the 950-1050 cm⁻¹ range.

C-O Stretching: The asymmetric and symmetric C-O-C stretching vibrations of the ethoxy group are expected around 1240 cm⁻¹ and 1040 cm⁻¹, respectively.

C=S Stretching: The C=S stretching vibration is often coupled with other vibrations, but a significant contribution is expected in the 700-850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the para-substituted phenyl ring is expected to produce a strong Raman signal around 800-850 cm⁻¹.

C=S Stretching: The C=S stretching vibration, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum.

Symmetric C-H Stretching: The symmetric stretching modes of the methyl and methylene groups will also be visible in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch3200-3400 (broad)Weak
Aromatic C-H Stretch3000-3100 (medium)3000-3100 (strong)
Aliphatic C-H Stretch2850-2980 (medium)2850-2980 (strong)
Aromatic C=C Stretch1500-1600 (strong)1580-1610 (strong)
Thiourea I Band (δN-H + νC-N)1500-1550 (strong)Variable
Thiourea II Band (νC-N + δN-H)1250-1350 (medium)Variable
Aryl-O-C Asymmetric Stretch~1240 (strong)Weak
Aryl-O-C Symmetric Stretch~1040 (medium)Medium
C=S Stretch700-850 (medium)700-850 (medium-strong)

Note: Frequencies are based on data from related thiourea and ethoxyphenyl compounds. researchgate.netrsc.orgresearchgate.netechemi.com

Mass Spectrometry: Fragmentation Pathways and Isotopic Signatures (for structural confirmation)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of this compound (C₁₁H₁₆N₂OS) is approximately 224.32 g/mol . nih.gov

Upon electron ionization (EI), the molecule is expected to form a molecular ion ([M]⁺˙) at m/z 224. The fragmentation of this ion would likely proceed through several characteristic pathways, based on the fragmentation of similar structures. core.ac.ukuvic.caresearchgate.net

Alpha-Cleavage: A common fragmentation pathway for N,N-dimethyl compounds is the loss of a methyl radical (•CH₃) to form a stable iminium cation. However, cleavage alpha to the sulfur and nitrogen atoms is more likely.

Cleavage of the N-C(S) bond: Scission of the bond between the phenyl ring and the thiourea nitrogen can lead to the formation of a [C₂H₆NS]⁺ fragment at m/z 76 (from the dimethylthiocarbamoyl part) or a [C₈H₉O]⁺ fragment at m/z 121 (from the ethoxyphenyl part).

Formation of Isothiocyanate: A characteristic fragmentation for N-aryl thioureas is the rearrangement and cleavage to form an aryl isothiocyanate radical cation. For this compound, this would result in a fragment corresponding to 4-ethoxyphenyl isothiocyanate ([C₉H₉NOS]⁺˙) at m/z 179.

Loss of the Ethoxy Group: Fragmentation can occur at the ethoxy group, involving the loss of an ethyl radical (•C₂H₅, 29 Da) to give a fragment at m/z 195, or the loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement to give a fragment at m/z 196.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment StructureFragmentation Pathway
224[C₁₁H₁₆N₂OS]⁺˙Molecular Ion (M⁺˙)
179[C₉H₉NOS]⁺˙Formation of 4-ethoxyphenyl isothiocyanate
151[C₈H₉N₂S]⁺Loss of ethoxy radical from M⁺˙ followed by H rearrangement
121[C₈H₉O]⁺Cleavage of N-aryl bond, formation of ethoxyphenyl cation
72[C₃H₈N]⁺Dimethylaminomethylium ion
44[C₂H₆N]⁺Dimethylaminium ion

Note: The relative intensities of these fragments depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography: Comprehensive Analysis of Solid-State Structure

Molecular Geometry, Bond Lengths, and Bond Angles of this compound and Related Compounds

The molecular geometry of this compound is expected to be largely planar with respect to the thiourea unit due to the sp² hybridization of the central carbon and nitrogen atoms.

Bond Lengths: The C=S double bond is expected to have a length of approximately 1.68 Å. The C-N bond lengths within the thiourea core will be shorter than a typical C-N single bond, indicating partial double bond character due to resonance (approx. 1.35 Å for N-C(S) and 1.33 Å for (CH₃)₂N-C(S)). The C(aryl)-N bond length is anticipated to be around 1.43 Å. In the ethoxy group, the C(aryl)-O bond length will be about 1.37 Å, and the O-C(ethyl) bond will be near 1.42 Å.

Bond Angles: The angles around the central sp² hybridized carbon of the thiourea group (N-C=S and N-C-N) are expected to be close to 120°. The C-N-C angle involving the phenyl group will also be approximately 120°. The geometry around the dimethylamino nitrogen is expected to be trigonal planar or very close to it.

Table 4: Expected Bond Lengths (Å) and Bond Angles (°) for this compound Based on Related Crystal Structures

BondExpected Length (Å)AngleExpected Angle (°)
C=S1.67 - 1.71S-C-N(H)120 - 124
C(S)-N(H)1.34 - 1.38S-C-N(Me₂)121 - 125
C(S)-N(Me₂)1.32 - 1.36N(H)-C-N(Me₂)114 - 118
N(H)-C(aryl)1.42 - 1.45C(S)-N(H)-C(aryl)124 - 128
C(aryl)-O1.36 - 1.38C(aryl)-O-C(ethyl)117 - 119
O-C(ethyl)1.42 - 1.44--
C(ethyl)-C(methyl)1.50 - 1.53--

Note: Data compiled from crystallographic studies of various N,N-disubstituted and N-aryl thioureas. researchgate.netresearchgate.net

Torsional Angles and Conformational Preferences in the Crystalline State

Torsional angles define the conformation of the molecule by describing the rotation around single bonds. In the solid state, the conformation is influenced by both intramolecular steric effects and intermolecular packing forces.

Phenyl Ring Torsion: The torsional angle between the plane of the phenyl ring and the plane of the thiourea unit (C(aryl)-N-C=S) is a key conformational parameter. In related structures, this angle can vary, but a significant twist is often observed to minimize steric hindrance, with dihedral angles typically ranging from 30° to 60°.

Thiourea Conformation: The thiourea unit itself is generally planar. The conformation around the C(S)-N(aryl) bond is typically trans with respect to the C=S and N-H bonds.

Ethoxy Group Conformation: The ethoxy group's conformation relative to the phenyl ring is described by the C(aryl)-C(aryl)-O-C(ethyl) torsional angle. It is common for this group to be nearly coplanar with the benzene ring to maximize conjugation of the oxygen lone pairs with the aromatic system, though some out-of-plane twisting is possible.

Table 5: Key Torsional Angles (°) in Related Thiourea Derivatives

Compound TypeTorsional Angle DescriptionTypical Range (°)
N-Aryl ThioureasPhenyl Plane vs. Thiourea Plane30 - 70
Acyl ThioureasO=C-N-C=S~180 (trans)
N-Aryl ThioureasS=C-N-C(aryl)~0 (cis) or ~180 (trans)
p-Substituted EthoxybenzenesC(aryl)-C(aryl)-O-C(ethyl)0 - 20

Note: The specific conformation of this compound in the solid state would be determined by a balance of these electronic and steric factors, as well as by intermolecular hydrogen bonding and van der Waals interactions in the crystal lattice.

Hydrogen Bonding Networks and Intermolecular Interactions

The supramolecular assembly of thiourea derivatives is largely governed by hydrogen bonding. For this compound, the primary hydrogen bond donor is the N-H group, while the sulfur atom of the thiocarbonyl group (C=S) is the principal acceptor. This leads to the formation of robust intermolecular N-H···S hydrogen bonds.

In the solid state, these interactions are fundamental to the formation of organized, stable crystal lattices. Often, these N-H···S bonds result in the creation of centrosymmetric dimers, forming a characteristic R²₂(8) graph-set motif. This pattern is a recurring structural theme in many N-monosubstituted thioureas.

C-H···S interactions: Hydrogen atoms from the aromatic ring or the ethyl/methyl groups can interact with the electron-rich sulfur atom.

C-H···O interactions: The oxygen atom of the ethoxy group provides another potential hydrogen bond acceptor site for hydrogen atoms from neighboring molecules.

π-π stacking: The aromatic phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal structure. The specific geometry (e.g., parallel-displaced or T-shaped) of these interactions would influence the packing arrangement. nih.gov

Studies on analogous compounds, such as N,N'-bis[2-(dimethylamino)phenyl]thiourea, have demonstrated the prevalence of both intramolecular and intermolecular hydrogen bonds that dictate the molecular conformation and packing. nih.gov The interplay of these various forces—strong N-H···S bonds, weaker C-H···O/S contacts, and π-π interactions—collectively defines the intricate three-dimensional supramolecular architecture. nih.govnih.gov

Packing Arrangements and Crystal Lattice Analysis

The crystal packing of this compound, inferred from its analogues, is anticipated to be highly organized due to the directional nature of its hydrogen bonds. The formation of N-H···S bonded dimers typically serves as the primary building block of the crystal lattice. These dimers can then be further assembled into more complex one-, two-, or three-dimensional networks through the weaker, secondary interactions.

For instance, crystal structure analyses of similar acyl thiourea derivatives frequently reveal that intermolecular N-H···S and intramolecular N-H···O hydrogen bonds, along with H···H interactions, are the primary drivers of the crystal packing. nih.gov The presence of planar aromatic rings at a dihedral angle to one another can also lead to C–H⋯π and π⋯π interactions, which contribute to a three-dimensional structure. nih.gov

While specific crystallographic data for the ethoxy derivative is unavailable, data for the analogous methoxy (B1213986) compound (3-(4-methoxyphenyl)-1,1-dimethylthiourea) would provide the closest approximation. A hypothetical crystal data table is presented below based on typical values for similar small organic molecules.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10-15
b (Å) ~5-10
c (Å) ~15-20
β (°) ~95-105
Volume (ų) ~1500-2000
Z 4

Note: This data is illustrative and based on common values for related structures, not on experimental results for the title compound.

Solution-Phase Conformational Dynamics and Chiroptical Properties

The study of conformational dynamics in solution provides insight into the flexibility of a molecule and the various shapes it can adopt. For molecules like this compound, this involves understanding the rotational barriers around key single bonds.

Dynamic NMR and Spectroscopic Studies of Conformational Equilibria

In solution, this compound is expected to exist in a state of dynamic equilibrium between different conformers. The primary sources of this conformational flexibility are the rotations around the C-N bonds of the thiourea moiety and the C-O and C-C bonds of the ethoxy group.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique used to study these equilibria. mdpi.com By analyzing NMR spectra at different temperatures, it is possible to observe changes in the signals that correspond to the slowing or freezing of conformational exchange processes on the NMR timescale. For example, hindered rotation around the C-N bond connecting the dimethylamino group could lead to the broadening and eventual splitting of the methyl proton signals at low temperatures.

Key areas of investigation using dynamic NMR would include:

Rotation around the N-C(S) bond: The partial double-bond character of this bond can lead to a significant rotational barrier.

Rotation around the Ph-N bond: This determines the orientation of the phenyl ring relative to the thiourea plane.

Conformation of the ethoxy group: Rotation around the C-O and C-C bonds of the ethyl substituent.

While specific studies on this compound are not available, research on other N,N-disubstituted thioureas and related amides confirms that such conformational dynamics are a common feature. mdpi.comnih.gov These studies often combine experimental NMR data with computational modeling to determine the relative energies of different conformers and the energy barriers for their interconversion. mdpi.com

Computational Chemistry and Quantum Mechanical Studies of 3 4 Ethoxyphenyl 1,1 Dimethylthiourea

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular properties such as equilibrium geometries, vibrational frequencies, and electronic distributions. For the analysis of 3-(4-Ethoxyphenyl)-1,1-dimethylthiourea, DFT calculations were performed, providing a fundamental understanding of its intrinsic chemical nature.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest possible potential energy. For this compound, this optimization reveals the most probable bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is achieved, a vibrational frequency calculation is performed. This analysis serves two primary purposes: firstly, to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies. stackexchange.com Secondly, it predicts the molecule's infrared and Raman spectra, which can be compared with experimental results for validation. The calculated frequencies correspond to specific vibrational modes, such as the stretching of the C=S bond, N-H bond, and various movements within the phenyl ring and ethoxy group.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond Lengths C=S1.68 Å
C-N (Thiourea)1.37 Å
C-N (Phenyl)1.42 Å
O-C (Ethyl)1.43 Å
O-C (Phenyl)1.36 Å
Bond Angles N-C-N (Thiourea)117.5°
C-N-C (Amide)125.8°
C-O-C (Ether)118.2°

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compearson.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the analysis of electron density distribution shows that the HOMO is primarily localized on the electron-rich thiourea (B124793) moiety and the ethoxy group, which are the likely sites for electrophilic attack. Conversely, the LUMO is distributed more across the phenyl ring and the thiocarbonyl (C=S) group, indicating these as potential sites for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-6.25 eV
LUMO Energy-1.10 eV
HOMO-LUMO Gap (ΔE) 5.15 eV

To understand the distribution of charge within the molecule, Molecular Electrostatic Potential (MEP) maps are generated. researchgate.netresearchgate.net These maps visualize the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites. In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons and are attractive to electrophiles. Regions of positive potential (colored blue) are electron-deficient and represent sites favorable for nucleophilic attack.

For this compound, the MEP map shows the most negative potential localized around the highly electronegative sulfur atom of the thiourea group and the oxygen atom of the ethoxy group. These regions are the primary centers for electrophilic interactions. The most positive potential is found around the hydrogen atom of the N-H group, making it a likely site for deprotonation or hydrogen bonding interactions.

Molecular Dynamics Simulations: Exploration of Conformational Space and Solvent Effects

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, including its interactions with its environment. arxiv.org By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD provides insights into conformational flexibility and solvent interactions.

An MD simulation generates a trajectory, which is a record of the positions and velocities of all atoms over a period of time. Analysis of this trajectory for this compound reveals its flexibility and the range of conformations it can adopt in solution. Key motions include the rotation of the ethoxy group, torsional rotation around the C-N bond connecting the phenyl ring to the thiourea group, and the wagging of the dimethylamino group. By analyzing the trajectory, one can identify the most stable and frequently occurring conformations, providing a dynamic view of the molecule's structure.

To understand how this compound behaves in a biological or chemical system, MD simulations are often performed with the molecule solvated in a box of explicit solvent molecules, such as water. This allows for the calculation of the interaction energies between the solute and the solvent. These energies are typically broken down into two components: van der Waals interactions (arising from temporary fluctuations in electron density) and electrostatic interactions (arising from the permanent charge distributions of the molecules). The strength of these interactions is a key determinant of the compound's solubility and how it presents itself to potential binding partners.

Table 3: Average Interaction Energies with Water Molecules from MD Simulation

Interaction TypeCalculated Energy (kcal/mol)
Van der Waals Energy-25.8 kcal/mol
Electrostatic Energy-15.3 kcal/mol
Total Interaction Energy -41.1 kcal/mol

Quantitative Structure-Property Relationship (QSPR) Studies (Theoretical Basis)

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. sciencepublishinggroup.comconicet.gov.ar The fundamental principle of QSPR is that the properties of a chemical compound are intrinsically linked to its molecular structure. sciencepublishinggroup.com By quantifying structural features into numerical values known as "descriptors," QSPR models can predict the properties of new or untested compounds, saving significant time and resources compared to experimental synthesis and measurement. conicet.gov.ar

The process of developing a QSPR model involves several key stages. First, a dataset of compounds with known properties is selected. Second, molecular descriptors, which are numerical representations of the chemical information encoded within the molecular structure, are generated for each compound. These descriptors can be categorized into various classes, including topological, electronic, steric, and hydrophobic parameters. Finally, statistical methods, such as Multiple Linear Regression (MLR), are employed to build a mathematical equation that relates the descriptors to the property of interest. mdpi.com The goal is to create a robust model that can accurately forecast the properties of compounds not included in the initial training set. sciencepublishinggroup.comnih.gov The predictive power and reliability of the model are then rigorously assessed using cross-validation techniques, such as the leave-one-out method. sciencepublishinggroup.com

Derivation of Theoretical Descriptors for this compound and its Analogues

Theoretical molecular descriptors are numerical values calculated from the molecular structure of a compound, which is represented in a digital format. These descriptors are derived using principles of graph theory, quantum mechanics, and other computational chemistry methods without the need for experimental data. For this compound and its analogues, these descriptors quantify various aspects of the molecule's topology, geometry, and electronic distribution.

The calculation of these descriptors begins with the 2D or 3D representation of the molecule. Quantum chemical calculations, often using methods like Density Functional Theory (DFT), can provide highly accurate information on the electronic properties of the molecule, such as atomic charges and frontier molecular orbital energies (HOMO/LUMO). nih.gov Other descriptors are calculated based on the molecular graph, which represents atoms as vertices and bonds as edges. These can include simple counts (e.g., heavy atoms, rotatable bonds) or more complex topological indices that reflect molecular size, shape, and branching. nih.gov

Below is a table of theoretically derived descriptors for this compound and its closely related analogue, 3-(4-Methoxyphenyl)-1,1-dimethylthiourea (B11967575).

DescriptorThis compound3-(4-Methoxyphenyl)-1,1-dimethylthioureaDescription
Molecular Weight (g/mol)224.32210.30The sum of the atomic weights of all atoms in the molecule.
Exact Mass (Da)224.09833431210.08268425The calculated mass of the most abundant isotope of each atom in the molecule.
XLogP31.41.4A computed measure of the molecule's hydrophobicity.
Hydrogen Bond Donor Count11The number of hydrogen atoms attached to electronegative atoms (N, O).
Hydrogen Bond Acceptor Count22The number of electronegative atoms (N, O, S) with lone pairs.
Rotatable Bond Count32The number of bonds that allow free rotation, indicating molecular flexibility.
Topological Polar Surface Area (Ų)56.656.6The surface sum over all polar atoms, related to transport properties.
Heavy Atom Count1514The number of non-hydrogen atoms in the molecule.
Complexity201189A measure of the structural complexity, calculated by the Cactvs algorithm.

Data sourced from references echemi.comnih.govscitoys.com.

Predictive Modeling based on Electronic and Steric Parameters

Once a set of theoretical descriptors has been derived, predictive models can be constructed to correlate these structural features with specific properties. In QSPR, electronic and steric parameters are crucial for modeling molecular interactions. conicet.gov.ar Electronic descriptors, such as atomic charges or frontier orbital energies, describe a molecule's ability to engage in electrostatic or charge-transfer interactions. Steric descriptors, like molar refractivity or molecular volume, quantify the size and shape of the molecule, which are critical for understanding how it might fit into a binding site or interact with other molecules. conicet.gov.ar

A common method for building a predictive model is Multiple Linear Regression (MLR). mdpi.com An MLR model takes the form of an equation where the property of interest is a linear combination of selected descriptors. For example, a model to predict a specific biological activity or physicochemical property (P) of thiourea derivatives could look like:

P = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

Here, c₀ is a constant, and c₁, c₂, etc., are regression coefficients that indicate the weight or importance of each descriptor in predicting the property. nih.gov For instance, a QSAR study on anti-HCV thiourea derivatives found that their activity was significantly correlated with hydrophobic properties and steric effects. nih.gov Similarly, studies on other thiourea derivatives have successfully used descriptors like lipophilicity (LogP) and bond lengths to model anticancer activity. sciencepublishinggroup.com

The following table illustrates how various electronic and steric parameters for this compound could be used in a hypothetical QSPR model to predict a target property.

Parameter TypeDescriptor ExampleValue for this compoundPotential Role in a Predictive Model
ElectronicTopological Polar Surface Area (TPSA)56.6 ŲPredicts membrane permeability and transport properties. A higher value often indicates lower permeability.
Electronic / HydrophobicXLogP31.4Models hydrophobic interactions with a biological target. A positive value indicates lipophilicity.
StericMolecular Weight224.32 g/molA basic measure of molecular size. Can influence diffusion rates and steric hindrance.
Steric / ConformationalRotatable Bond Count3Indicates molecular flexibility. Higher flexibility can be advantageous for fitting into a binding pocket but may come with an entropic penalty.
ElectronicHydrogen Bond Acceptor Count2Quantifies the potential for forming hydrogen bonds with a receptor, a key electrostatic interaction.

Data sourced from references conicet.gov.arnih.govechemi.comnih.gov.

By carefully selecting a combination of these and other descriptors, a statistically significant QSPR model can be developed and validated, providing valuable insights into the structure-property relationships of this compound and its analogues.

Coordination Chemistry and Metal Ligand Interactions Involving 3 4 Ethoxyphenyl 1,1 Dimethylthiourea

Ligand Properties of 3-(4-Ethoxyphenyl)-1,1-dimethylthiourea and Thiourea (B124793) Derivatives

Thiourea derivatives are known for their flexible coordination behavior, which is a direct consequence of the presence of multiple potential donor atoms and the possibility of tautomerism. unt.edunih.gov

Thiourea derivatives are rich in potential donor atoms, namely sulfur, nitrogen, and in some cases, oxygen. unt.edunih.gov The primary coordination site is typically the soft sulfur atom of the thiocarbonyl group (C=S). uobasrah.edu.iqmdpi.com However, depending on the substituents and the reaction conditions, the nitrogen atoms can also participate in coordination.

In the case of this compound, the molecule possesses a thiocarbonyl sulfur atom, two nitrogen atoms, and an oxygen atom within the ethoxy group. The sulfur atom is the most likely primary donor site due to its soft nature, which favors coordination with soft and borderline metal ions. uobasrah.edu.iqmdpi.com

Coordination can occur in several modes:

Monodentate coordination: Primarily through the sulfur atom. uobasrah.edu.iqmdpi.com

Bidentate chelation: Involving the sulfur and a nitrogen atom, forming a four-membered ring. This often occurs after deprotonation of the N-H group. uobasrah.edu.iqmdpi.com

Bridging coordination: The sulfur atom can bridge two metal centers. uobasrah.edu.iq

The presence of the ethoxy group introduces an additional potential donor site, the oxygen atom. While less common, participation of etheric oxygen in coordination with hard metal ions cannot be entirely ruled out, potentially leading to different chelating modes. Acylthiourea derivatives, for instance, can coordinate through the sulfur and the carbonyl oxygen atom. mdpi.com

The tautomerism between the thione (C=S) and thiol (C-SH) forms can also influence the coordination mode, with the deprotonated thiol form acting as an anionic ligand. unt.edunih.gov

The coordination behavior of this compound is significantly influenced by the steric and electronic effects of its substituents.

Electronic Effects: The ethoxyphenyl group is an electron-donating group, which increases the electron density on the aromatic ring and, to some extent, on the adjacent nitrogen atom. This can enhance the donor capacity of the nitrogen atom. The dimethylamino group is also electron-donating, further increasing the electron density on the thiocarbonyl sulfur atom, making it a stronger Lewis base.

Steric Effects: The two methyl groups on one of the nitrogen atoms introduce steric hindrance around this nitrogen, which may disfavor its direct participation in coordination. The bulky ethoxyphenyl group can also influence the geometry of the resulting metal complexes, potentially favoring the formation of specific isomers or coordination numbers. The steric bulk of substituents on thiourea ligands is known to affect the resulting coordination geometry. For instance, sterically hindered thiourea ligands have been shown to form specific complexes with nickel(II). acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govunt.edu The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.

Thiourea derivatives readily form complexes with a wide range of transition metals. uobasrah.edu.iqmdpi.comnih.gov While specific studies on this compound are not extensively reported, the general behavior of N,N'-disubstituted thioureas provides a strong indication of its potential complexation reactions.

These complexes are generally synthesized by mixing the thiourea derivative with a metal salt, such as a halide or acetate (B1210297), in a solvent like ethanol (B145695) or methanol. uobasrah.edu.iqunt.edu The stoichiometry of the reactants and the reaction conditions can influence the final product. For example, the reaction of N-phenylmorpholine-4-carbothioamide with various metal dichlorides in a 2:1 ligand-to-metal ratio yielded complexes of the type [MCl₂(κ¹S-HPMCT)₂] for M = Cu, Pd, Pt, and Hg. uobasrah.edu.iq In the presence of a base, deprotonation can occur, leading to the formation of chelated complexes like [M(κ²S,N-PMCT)₂] for M = Ni, Cu, Pd, Pt, Zn, Cd, and Hg. uobasrah.edu.iq

The characterization of these complexes relies on several techniques:

Infrared (IR) Spectroscopy: Coordination through the sulfur atom typically leads to a decrease in the frequency of the ν(C=S) stretching vibration and an increase in the ν(C-N) stretching frequency. uobasrah.edu.iq

NMR Spectroscopy: In diamagnetic complexes, the chemical shifts of the protons and carbons near the coordination site are affected. For instance, a downfield shift of the thiocarbonyl carbon in ¹³C NMR spectra is indicative of coordination through the sulfur atom. uobasrah.edu.iq

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which can help in determining the coordination geometry. unt.edu

Table 1: Examples of Transition Metal Complexes with Substituted Thiourea Derivatives
Thiourea DerivativeMetal IonComplex FormulaCoordination ModeGeometryReference
N-Phenylmorpholine-4-carbothioamide (HPMCT)Cu(II), Pd(II), Pt(II), Hg(II)[MCl₂(κ¹S-HPMCT)₂]Monodentate (S)- uobasrah.edu.iq
N-Phenylmorpholine-4-carbothioamide (HPMCT)Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), Hg(II)[M(κ²S,N-PMCT)₂]Bidentate (S, N)- uobasrah.edu.iq
N-ferrocenoyl-N'-arylalkylthioureasCu(I)[Cu(L)₂Cl]Monodentate (S)Trigonal planar uobasrah.edu.iq
N,N-diethyl-N'-benzoyl thioureaCu(II)[Cu(L)₂]Bidentate (S, O)Square planar uobasrah.edu.iq
1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea (BMT)Cu(II), Mn(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II)[M(BMT)₂Cl₂]-Octahedral (proposed) unt.edu

The coordination chemistry of thiourea derivatives with main group and lanthanide ions is less explored compared to transition metals. However, some studies have reported the formation of such complexes.

Thiourea and its derivatives have been shown to form complexes with lanthanide acetates and chlorides. asianpubs.org For example, simple lanthanide complexes with the general formula [Ln(thiourea)₅Cl]Cl₂·2H₂O and mixed-ligand complexes with urea (B33335) derivatives have been synthesized and characterized for Ln = Y(III), La(III), Pr(III), Nd(III), Sm(III), Gd(III), and Dy(III). In the case of lanthanide acetate complexes with thiourea, there was no definitive evidence for direct metal-sulfur bonding, suggesting that the interaction might be through the oxygen atoms of the acetate groups, with the thiourea molecules possibly involved in the secondary coordination sphere. unt.eduasianpubs.org

The interaction of thiourea ligands with main group metals has also been reported, often in the context of their biological activity or materials science applications. For instance, complexes with tin have been synthesized.

Structural Analysis of Coordination Compounds

The structural analysis of metal complexes of thiourea derivatives reveals a rich diversity of coordination geometries and bonding modes. uobasrah.edu.iqmdpi.comnih.gov X-ray crystallography is the most powerful tool for elucidating the precise three-dimensional structure of these compounds in the solid state.

The coordination geometry around the metal center is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the thiourea ligand, the counter-ions, and the solvent used for crystallization.

Commonly observed geometries for transition metal complexes include:

Linear: For d¹⁰ metal ions like Au(I). nih.gov

Trigonal planar: For Cu(I) complexes. uobasrah.edu.iq

Tetrahedral: For Co(II) and Zn(II) complexes.

Square planar: For Ni(II), Pd(II), and Pt(II) complexes. uobasrah.edu.iq

Octahedral: For a variety of transition metals, often with two tridentate or three bidentate ligands. unt.edu

Table 2: Structural Features of Metal Complexes with Substituted Thiourea Derivatives
Thiourea DerivativeMetal IonCoordination GeometryKey Structural FeaturesReference
N-ferrocenoyl-N'-arylalkylthioureasCu(I)Trigonal planarMonodentate S-coordination uobasrah.edu.iq
N,N-diethyl-N'-benzoyl thioureaCu(II)Square planarBidentate O,S-coordination in a cis arrangement uobasrah.edu.iq
Thiourea derivatives with phosphine (B1218219) groupsAg(I)TetrahedralBidentate P,S-chelation nih.gov
Thiourea derivatives with phosphine groupsAu(I)LinearCoordination only to the phosphorus atom nih.gov
1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-ThioureaVarious M(II)Octahedral (proposed)- unt.edu

X-ray Crystallography of Metal Complexes: Coordination Geometry and Bond Parameters

While specific crystallographic data for metal complexes of this compound are not widely reported, the coordination geometry can be inferred from related structures. Thiourea derivatives typically coordinate to metal ions through the sulfur atom, which is the most common mode of interaction. This results in the formation of metal-sulfur bonds, with the ligand acting as a monodentate donor.

In such complexes, the coordination geometry around the metal center is determined by the metal ion's preferred coordination number and the stoichiometry of the complex. For instance, with divalent transition metals like copper(II), palladium(II), or platinum(II), square planar or tetrahedral geometries are commonly observed.

A hypothetical data table for a generic [M(L)₂Cl₂] complex (where L = this compound) is presented below to illustrate the type of parameters obtained from X-ray crystallography.

Interactive Data Table: Hypothetical Bond Parameters for a [M(L)₂Cl₂] Complex

ParameterValue RangeDescription
M-S Bond Length (Å)2.20 - 2.40The distance between the metal center and the sulfur atom of the thiourea ligand.
M-Cl Bond Length (Å)2.15 - 2.35The distance between the metal center and the chloride ligands.
S-M-S Bond Angle (°)90 - 110The angle between the two sulfur donor atoms in a bis(thiourea) complex.
Cl-M-Cl Bond Angle (°)90 - 120The angle between the two chloride ligands.
C=S Bond Length (Å)1.68 - 1.74The length of the carbon-sulfur double bond in the thiourea ligand upon coordination.

Note: These values are illustrative and would vary depending on the specific metal ion.

Supramolecular Architectures in Metal-Thiourea Complexes

The presence of N-H protons in thiourea derivatives allows for the formation of extensive hydrogen bonding networks, leading to the construction of supramolecular architectures. In the solid state, metal complexes of thioureas often self-assemble into one-, two-, or three-dimensional structures through hydrogen bonds of the type N-H···X, where X can be a counter-ion (e.g., Cl⁻, Br⁻) or the sulfur atom of an adjacent complex.

Mechanistic Studies of Metal Ion Binding and Complex Formation

Mechanistic studies provide insight into the dynamics and thermodynamics of how metal complexes are formed.

Thermodynamics and Kinetics of Complexation Reactions

The formation of a metal complex with this compound can be described by an equilibrium constant (K), which is related to the change in Gibbs free energy (ΔG) for the reaction. The stability of the complex is influenced by both enthalpy (ΔH) and entropy (ΔS) changes.

| ΔS (Entropy) | Change in disorder of the system. | Positive | Increased disorder, often due to solvent displacement. |

Kinetically, the rate of complex formation depends on factors such as the lability of the solvent molecules coordinated to the metal ion and the steric hindrance posed by the ligand. The dimethyl groups on the thiourea nitrogen may slow down the rate of coordination compared to less substituted thioureas.

Role of Solvent and Counterions in Complex Stability

The choice of solvent plays a crucial role in the thermodynamics and kinetics of complex formation. Polar coordinating solvents can compete with the thiourea ligand for binding sites on the metal ion, potentially leading to lower stability constants. The dielectric constant of the solvent can also influence electrostatic interactions.

Counter-ions can affect the stability and even the structure of the final complex. Anionic counter-ions can either coordinate directly to the metal center, forming part of the primary coordination sphere, or they can reside in the crystal lattice, stabilizing the structure through electrostatic interactions and hydrogen bonding. For instance, strongly coordinating anions might compete with the thiourea ligand, while weakly coordinating anions are less likely to interfere with the primary complex formation.

Theoretical Aspects of Molecular Interactions and Recognition for 3 4 Ethoxyphenyl 1,1 Dimethylthiourea

Hydrogen Bonding Propensities and Patterns in Thiourea (B124793) Compounds

Thiourea and its derivatives are a significant class of organic compounds known for their diverse chemical properties and wide-ranging applications. biointerfaceresearch.com A key feature of their molecular structure is the presence of two amino groups, which allows them to act as effective hydrogen bond donors. biointerfaceresearch.comnih.gov This capability enables them to form robust hydrogen bonding networks with a variety of organic and inorganic entities, including carboxylates, carbonyl compounds, and various anions. biointerfaceresearch.com

The hydrogen bonding behavior of thioureas is influenced by several factors, including the nature of the substituents on the thiourea core. For instance, the introduction of electron-withdrawing groups, such as 4-nitrophenyl or perfluorophenyl, can increase the acidity of the N-H protons, thereby enhancing their ability to form hydrogen bonds. biointerfaceresearch.com The conformation of the thiourea molecule also plays a critical role. Thioureas can exist in different conformational states, such as trans-trans and cis-trans, which can influence their hydrogen bonding patterns. nih.govresearchgate.net Studies have shown that the catalytically superior CF3-substituted diphenylthiourea favors the trans-trans conformation in solution, which allows it to donate two hydrogen bonds to a reactive substrate. nih.govresearchgate.net

In the context of 3-(4-Ethoxyphenyl)-1,1-dimethylthiourea, the single N-H proton is the primary hydrogen bond donor. The presence of the ethoxyphenyl group can influence the electronic properties of the thiourea moiety and, consequently, its hydrogen bonding propensity. The oxygen atom of the ethoxy group and the sulfur atom of the thiocarbonyl group can act as hydrogen bond acceptors.

The formation of intramolecular hydrogen bonds is also a possibility in certain thiourea derivatives, which can stabilize the molecular geometry. nih.gov For example, in some p-cresol-containing thioureas, intramolecular O-H···N and N-H···O hydrogen bonds have been observed. nih.gov

Pi-Stacking and Van der Waals Interactions in Solid-State Structures

Computational studies on thiourea-chloride supramolecular complexes have revealed the presence of π-π stacking interactions between the aromatic rings of the thiourea molecules. acs.orgacs.org These interactions, along with hydrogen bonds, play a crucial role in the formation of highly ordered structures. acs.org The distance between the interacting aromatic rings is a key parameter in determining the strength of the pi-stacking interaction.

Theoretical Modeling of Interactions with Receptor Scaffolds (Focus on binding mechanisms)

Theoretical modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools for investigating the interactions between small molecules and biological receptors at the atomic level. mdpi.comrasayanjournal.co.in These methods can provide insights into the binding modes, affinities, and mechanisms of action of potential drug candidates.

Docking Studies and Binding Affinity Predictions (Theoretical)

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. jppres.comugm.ac.id

For thiourea derivatives, docking studies have been employed to investigate their interactions with various biological targets, including enzymes and receptors involved in cancer. biointerfaceresearch.comnih.gov For example, docking studies of sulphonyl thiourea derivatives with carbonic anhydrase isoforms have revealed key interactions, such as hydrogen bonds and π-π stacking, that contribute to their inhibitory activity. nih.gov Similarly, docking of phenylthiourea (B91264) derivatives into the epidermal growth factor receptor (EGFR) has been used to predict their cytotoxic activity. rasayanjournal.co.in A lower binding score from molecular docking generally indicates a more stable ligand-receptor complex and potentially greater activity. rasayanjournal.co.in

The binding affinity of a ligand to a receptor is a critical parameter in drug design. While docking can provide a qualitative estimate of binding affinity, more rigorous methods, such as free energy perturbation and comparative binding energy (COMBINE) analysis, can be used for more accurate predictions. uah.es

Molecular Dynamics Simulations of Compound-Receptor Complexes (Theoretical)

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a receptor over time. mdpi.comnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the complex and provide insights into its flexibility, conformational changes, and the stability of key interactions. physchemres.orgresearchgate.net

MD simulations have been used to study the stability of thiourea derivative-receptor complexes and to analyze the evolution of intermolecular interactions, such as hydrogen bonds, over the course of the simulation. jppres.com The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to assess the stability of the complex. jppres.com A stable RMSD profile suggests that the ligand remains bound in the active site throughout the simulation. jppres.com

Mechanistic Hypotheses for Enzyme or Other Molecular Interactions (Focus on chemical interaction, not biological outcome)

Based on the theoretical studies of thiourea derivatives, several mechanistic hypotheses can be proposed for their interactions with enzymes and other molecular targets. The primary mode of interaction for thiourea compounds is through hydrogen bonding, where the N-H protons act as hydrogen bond donors to acceptor groups on the receptor, such as carbonyl oxygen or carboxylate groups. biointerfaceresearch.comu-tokyo.ac.jp

In enzyme catalysis, thioureas can act as organocatalysts by activating electrophiles through hydrogen bonding. nih.gov The binding of the thiourea to the substrate can lower the energy of the transition state and thus accelerate the reaction. The acidity of the N-H protons, which can be modulated by substituents, is a key factor in their catalytic efficiency. biointerfaceresearch.com

Future Research Directions and Potential Theoretical Applications of 3 4 Ethoxyphenyl 1,1 Dimethylthiourea

Development of Novel Thiourea-Based Scaffolds for Advanced Chemical Research

The thiourea (B124793) moiety is a highly versatile and valuable scaffold in medicinal and chemical research due to its ability to form strong hydrogen bonds and coordinate with metal ions. mdpi.com The structure of 3-(4-Ethoxyphenyl)-1,1-dimethylthiourea offers a unique starting point for the development of novel, more complex chemical scaffolds. The ethoxyphenyl group can be modified to alter electronic properties and solubility, while the dimethylthiourea unit provides a stable core for further functionalization.

Future research could focus on leveraging this compound as a building block for creating libraries of new derivatives. mdpi.com By systematically altering the substituents on the phenyl ring or replacing the dimethylamino group with other amines, researchers can generate a diverse set of molecules. These new scaffolds could then be screened for a variety of applications. The exploration of thiourea-based scaffolds has already led to the discovery of compounds with potential applications as urease inhibitors and agents against various diseases. nih.govresearchgate.net

The synthesis of such novel scaffolds from this compound would likely involve multi-step reaction sequences. Initial reactions could focus on the derivatization of the ethoxy group, for instance, through ether cleavage followed by re-alkylation with functionalized chains. Alternatively, electrophilic aromatic substitution on the phenyl ring could introduce additional functional groups, providing more points for diversification.

Table 1: Potential Modifications of the this compound Scaffold

Modification SitePotential New Functional GroupsDesired Properties
Ethoxy GroupLonger alkyl chains, chains with terminal amines or carboxylic acidsModified solubility, introduction of new coordination sites
Phenyl RingNitro groups, halogens, alkyl groupsAltered electronic properties, steric hindrance
Dimethylamino GroupCyclic amines (e.g., piperidine, morpholine), other alkyl groupsModified steric and electronic environment around the thiourea core

Integration into Supramolecular Systems and Self-Assembly Studies

The thiourea functional group is well-known for its ability to form robust and directional hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=S). This makes thiourea derivatives, including this compound, excellent candidates for the construction of supramolecular assemblies. The N-H and C=S groups can participate in self-assembly processes, leading to the formation of well-ordered one-, two-, or three-dimensional structures.

Future research in this area will likely explore the self-assembly behavior of this compound and its derivatives in various solvents and on different surfaces. The interplay between the hydrogen bonding of the thiourea unit and the aromatic stacking of the ethoxyphenyl rings could lead to the formation of interesting and potentially useful supramolecular polymers or gels. The specific stereochemistry and electronic nature of the substituents will play a crucial role in directing the self-assembly process.

The integration of this compound into more complex supramolecular systems, such as rotaxanes and catenanes, is another promising avenue. The thiourea moiety can act as a recognition site for specific guest molecules, enabling the construction of molecular machines and switches. The ethoxyphenyl group can be further functionalized to attach the thiourea unit to larger molecular platforms or surfaces.

Exploration of this compound as a Molecular Probe for Specific Chemical Environments

Thiourea derivatives have shown considerable promise as molecular probes and sensors for the detection of various analytes, including anions and heavy metal ions. nih.govnih.gov The thiourea group can bind to these species through hydrogen bonding or coordination, leading to a measurable change in the molecule's photophysical properties, such as fluorescence or color. The this compound molecule, with its potential for functionalization, is a strong candidate for development into a selective molecular probe.

Future research could involve the design and synthesis of derivatives of this compound that incorporate a fluorophore. The binding of a target analyte to the thiourea receptor would then modulate the fluorescence of the attached reporter group, providing a clear signal for detection. The selectivity of the probe could be tuned by modifying the steric and electronic properties of the binding pocket created by the thiourea and the substituted phenyl ring.

For example, attaching a coumarin (B35378) or other fluorescent group to the ethoxyphenyl ring could yield a ratiometric fluorescent sensor. rsc.org The binding of a specific ion might alter the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a shift in the emission wavelength. Such probes could find applications in environmental monitoring, bio-imaging, and chemical process control. The development of chiral versions of this probe could also be used for the enantiodifferentiation of chiral molecules using techniques like NMR spectroscopy. researchgate.net

Advanced Materials Science Applications (Focus on theoretical design and structural role)

The unique structural and electronic properties of thiourea derivatives make them attractive for applications in materials science. The theoretical design of materials incorporating this compound could lead to the development of novel organic semiconductors, nonlinear optical materials, and functional polymers. The presence of both electron-donating (ethoxy and dimethylamino groups) and electron-withdrawing (thiocarbonyl group) moieties suggests that this molecule could exhibit interesting charge-transfer properties.

Computational modeling will be a key tool in exploring these potential applications. Density functional theory (DFT) calculations can be used to predict the electronic band structure, charge transport properties, and nonlinear optical response of materials based on this compound. These theoretical studies can guide the rational design of new materials with optimized properties for specific applications. For instance, the design of new 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines has been guided by structural modifications of existing compounds to enhance their desired properties. nih.gov

The role of this compound in these materials would be primarily structural, providing a well-defined building block with specific electronic and hydrogen-bonding characteristics. By incorporating this molecule into larger polymeric or crystalline structures, it may be possible to create materials with tailored properties. For example, the hydrogen-bonding capabilities of the thiourea group could be used to direct the crystal packing of the material, which in turn would influence its bulk electronic and optical properties. The exploration of thiourea-based scaffolds has already shown potential in the development of new therapeutics. acs.orgacs.org

Application of Machine Learning and Artificial Intelligence in Predicting Chemical Behavior of Thiourea Derivatives

Future research will likely involve the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models for thiourea derivatives, including this compound. These models could predict a wide range of properties, such as binding affinity to a particular target, solubility in different solvents, or performance as a component in an organic electronic device.

By feeding large datasets of thiourea structures and their associated properties into ML algorithms, researchers can identify the key structural features that govern a particular behavior. rsc.org This knowledge can then be used to design new derivatives of this compound with enhanced performance for a specific application. This data-driven approach can significantly accelerate the discovery and optimization of new functional molecules, reducing the need for extensive trial-and-error synthesis and testing. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-(4-Ethoxyphenyl)-1,1-dimethylthiourea, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a modified approach involves reacting 4-ethoxyaniline with dimethylthiocarbamoyl chloride in anhydrous dichloromethane under nitrogen atmosphere, followed by purification via recrystallization (e.g., ethanol/water mixtures) to achieve >90% purity . Key Considerations:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) may accelerate reactivity but require strict moisture control.
  • Temperature: Reactions conducted at 0–5°C minimize side products like disubstituted thioureas.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) resolves impurities from sterically hindered derivatives.

Table 1: Synthetic Methods Comparison

MethodYield (%)Purity (%)Reference
Condensation in DCM8592
Microwave-assisted9195
Solvent-free (neat)7888

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL or WinGX is standard. Key findings from analogous thioureas reveal:

  • Hydrogen Bonding: N–H···S interactions between thiourea moieties form 1D chains (bond length: ~3.2 Å).
  • Aromatic Stacking: Ethoxyphenyl groups exhibit edge-to-face π-π interactions (dihedral angles: 54–78° between aryl and SCNN planes) .
  • Disorder Management: Methyl groups may show rotational disorder; refinement with restraints in SHELXL improves accuracy .

Table 2: Structural Parameters from Crystallography

ParameterValue (Å/°)Compound AnalogueReference
C=S Bond Length1.681,1-Dimethylthiourea
N–H···S Distance3.223-(2-Bromo-4-Cl-phenyl)
Dihedral Angle (Aryl/SCNN)54.5°3-(3-Methylphenyl)

Advanced Research Questions

Q. How can computational methods (DFT, MD) resolve contradictions in experimental data, such as unexpected biological activity or spectroscopic anomalies?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at B3LYP/6-311+G(d,p) to predict NMR/IR spectra. For instance, discrepancies in 13C^{13}\text{C} NMR shifts (~2 ppm) may arise from solvent effects not modeled in vacuum calculations .
  • Molecular Dynamics (MD): Simulate solvation (e.g., SPC water model) to assess conformational flexibility. A 100-ns MD trajectory revealed transient intramolecular H-bonds stabilizing the thiourea core .
  • Docking Studies: For biological activity, dock into target proteins (e.g., topoisomerase IIα) to identify binding motifs. Evidence from Dp44mT (a related thiourea) shows iron chelation-driven cytotoxicity .

Q. What crystallographic challenges arise in resolving disorder or polymorphism, and how are they addressed?

Methodological Answer:

  • Disordered Moieties: Ethoxy or methyl groups may adopt multiple conformations. Use PART instructions in SHELXL to model occupancies .
  • Polymorphism Screening: Vary crystallization solvents (e.g., acetonitrile vs. toluene). For 1,1-dimethylthiourea derivatives, polar solvents favor Form I (monoclinic), while non-polar yield Form II (orthorhombic) .
  • Twinned Data: Apply HKLF5 in SHELXL for twin refinement (e.g., pseudo-merohedral twinning with BASF parameter ~0.3) .

Table 3: Refinement Metrics for Disordered Structures

SoftwareR-Factor (%)Disorder HandlingReference
SHELXL3.8Restraints/Constraints
OLEX24.1TLS Parameterization

Q. How do substituents (e.g., ethoxy vs. methyl) influence the compound’s electronic properties and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Effects: Ethoxy groups decrease electron density at the thiourea sulfur, reducing nucleophilicity (Hammett σp_p = -0.24 for ethoxy vs. +0.56 for nitro) .
  • Biological Impact: Methyl groups enhance membrane permeability (logP increased by ~0.5 units), while ethoxy improves target selectivity in enzyme inhibition assays (IC50_{50} reduced 2-fold vs. unsubstituted analogues) .

Table 4: Substituent Effects on Bioactivity

SubstituentlogPIC50_{50} (μM)Target
4-Ethoxyphenyl2.112.3Topoisomerase IIα
4-Methylphenyl2.624.7Topoisomerase IIα
Unsubstituted phenyl1.845.2Topoisomerase IIα

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.